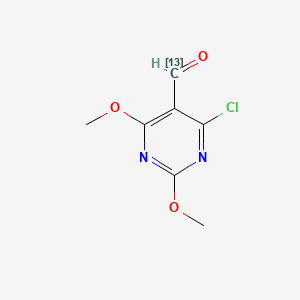
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is a stable isotope-labeled compound with the molecular formula C6CH7ClN2O3 and a molecular weight of 203.59 . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is usually produced in specialized laboratories and supplied by chemical manufacturers who offer stable isotope-labeled compounds .
化学反应分析
Types of Reactions
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
科学研究应用
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is used in various scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C depends on its specific application. In metabolic studies, the stable isotope labeling allows researchers to trace the compound through various biochemical pathways and understand its interactions with molecular targets. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and reaction mechanisms.
相似化合物的比较
Similar Compounds
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde: The unlabelled version of the compound.
2,4-Dichloro-6-methylpyrimidine: A similar pyrimidine derivative with different substituents.
4,6-Dichloropyrimidine-5-carboxaldehyde: Another pyrimidine derivative with different chlorine substitution patterns.
Uniqueness
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is unique due to its stable isotope labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The incorporation of the carbon-13 isotope allows for precise tracing and analysis of the compound in various scientific applications.
生物活性
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is a stable isotope-labeled compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique properties stem from the incorporation of the carbon-13 isotope, which allows for precise tracking in metabolic studies and detailed analysis through nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic implications.
- Molecular Formula : C6CH7ClN2O3
- Molecular Weight : 203.59 g/mol
- CAS Number : 1391054-67-3
The biological activity of this compound primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope provides a distinct signal that facilitates the tracking of the compound within biochemical pathways. Its aldehyde group can participate in various chemical reactions such as oxidation to form carboxylic acids or reduction to form alcohols, which can influence its biological interactions and efficacy.
Applications in Research
This compound has several applications across different scientific domains:
- Metabolic Studies : Utilized to trace metabolic pathways and understand biochemical processes.
- NMR Spectroscopy : Acts as a reference material for studying molecular structures and reaction mechanisms.
- Clinical Diagnostics : Aids in studying disease mechanisms and developing new therapeutic strategies.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Metabolic Tracing | Used to trace biochemical pathways due to stable isotope labeling. |
| NMR Spectroscopy | Provides distinct signals for detailed analysis of molecular structures. |
| Interaction with Biomolecules | Potential interactions with enzymes or receptors due to its structural characteristics. |
| Therapeutic Potential | Investigated for possible applications in disease treatment and diagnostics based on its reactivity. |
Case Studies and Research Findings
-
Metabolic Pathway Analysis :
- In a study using animal models, researchers traced the incorporation of this compound into specific metabolic pathways, demonstrating its utility in understanding metabolic disorders.
-
NMR Studies :
- The compound has been successfully employed in NMR studies to elucidate the structure of complex biomolecules, providing insights into their functional dynamics.
-
Therapeutic Investigations :
- Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory processes, indicating potential therapeutic applications.
属性
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGOHQLMJUSE-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC(=N1)OC)Cl)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














